2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol is a chemical compound with the molecular formula C11H15NO2 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1-benzofuran-5-ylmethanol.
Amination: The hydroxyl group of the starting material is converted to an amine group through a reaction with an appropriate amine source under controlled conditions.
Ethanolamine Addition: The resulting intermediate is then reacted with ethanolamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Using batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization or chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.
Modulating Receptors: Interacting with receptors to alter cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1-benzofuran-5-ylmethanol: A precursor in the synthesis of the target compound.
1-Benzofuran-5-ylmethylamine: Another benzofuran derivative with similar structural features.
2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine: A related compound with a different substitution pattern.
Uniqueness
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol is unique due to its specific substitution pattern and the presence of both amine and hydroxyl functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H15NO2 |
---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)ethanol |
InChI |
InChI=1S/C11H15NO2/c13-5-4-12-8-9-1-2-11-10(7-9)3-6-14-11/h1-2,7,12-13H,3-6,8H2 |
InChI-Schlüssel |
KLFUHUINYPUPTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)CNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.